3-(Benzyloxy)propan-1-amine

Description

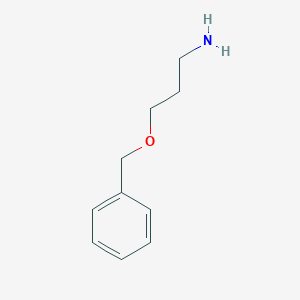

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHLJYPKYWISHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427866 | |

| Record name | 3-(benzyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-64-6 | |

| Record name | 3-(Benzyloxy)propylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide to 3-(Benzyloxy)propan-1-amine (CAS: 16728-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)propan-1-amine, a versatile bifunctional molecule identified by the CAS number 16728-64-6. The document details its core physicochemical properties, provides a robust, step-by-step synthesis protocol, and explores its significant applications as a key building block in medicinal chemistry and drug development. Emphasis is placed on its role as an intermediate in the synthesis of novel bioactive compounds, including those with potential antiproliferative and antibacterial activities. Detailed experimental methodologies, spectroscopic data, and safety protocols are presented to support researchers in its effective and safe utilization.

Core Compound Identification

-

CAS Number: 16728-64-6[1]

-

IUPAC Name: this compound

-

Synonyms: 3-Benzyloxypropylamine, 3-(Phenylmethoxy)propan-1-amine

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Chemical Structure:

-

SMILES: C1=CC=C(C=C1)COCCCN

-

InChI: InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2

-

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. It is important to note that some of this data is based on predicted values due to the limited availability of experimentally determined properties in public literature.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [1] |

| Boiling Point | 103 °C (at 2 Torr) | [1] |

| Density | 0.999 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.74 ± 0.10 (Predicted) | [1] |

| Appearance | Yellow oil | [1] |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the benzylation of 3-amino-1-propanol. The following protocol is based on established methodologies.[1]

Diagram of Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Experimental Methodology

-

Preparation: To a stirred solution of 3-amino-1-propanol (7.51 g, 0.1 mol) in 150 mL of tetrahydrofuran (THF) at room temperature, slowly add a 60% dispersion of sodium hydride (4 g, 0.1 mol).[1]

-

Reaction Incubation: Stir the resulting mixture under a nitrogen atmosphere for 30 minutes.[1]

-

Addition of Benzylating Agent: Add benzyl bromide (11.9 mL, 0.1 mol) to the reaction mixture.[1]

-

Reaction Completion: Continue stirring the reaction at room temperature for 10 hours.[1]

-

Work-up:

-

Concentrate the reaction mixture under vacuum.[1]

-

Partition the residue between a 1N aqueous hydrochloric acid solution and dichloromethane.[1]

-

Separate the aqueous layer and adjust the pH to 10 using a 10% aqueous sodium hydroxide solution.[1]

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).[1]

-

-

Purification:

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of diverse and complex molecules for pharmaceutical research. Its primary amine and benzyl ether functional groups allow for sequential or orthogonal chemical modifications, making it a valuable scaffold for building compound libraries.

Derivatives of this compound have shown potential as antiproliferative agents. For instance, it can be used in the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which have been evaluated for their anticancer effects against various cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[2] Additionally, the broader class of 1,3-bis(aryloxy)propan-2-amines, which shares a similar structural backbone, has demonstrated antibacterial activity against Gram-positive bacteria.[3]

Workflow for Bioactive Compound Synthesis and Evaluation

Caption: Logical workflow for utilizing this compound in drug discovery.

Spectroscopic and Analytical Data

-

¹H NMR: The ¹H NMR spectrum of a related, more complex compound containing the 3-(benzyloxy)propylamine moiety shows a characteristic quintuple peak for the central CH₂ group of the propyl chain at approximately 1.87 ppm. The protons of the methylene groups adjacent to the oxygen and nitrogen atoms, as well as the benzylic protons, would appear further downfield.[1]

-

Infrared (IR) Spectroscopy: As a primary aliphatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations as two distinct peaks in the region of 3300-3500 cm⁻¹. An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region.

Safety and Handling

-

Potential Hazards:

-

Aliphatic Amines: Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[4] Their vapors can cause irritation to the nose and throat.[4] They are also considered caustic in nature.[4]

-

Benzyl Ethers: Some benzyl ether compounds may cause skin, eye, and respiratory irritation.[5]

-

-

Recommended Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes. Avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]

-

In Case of Exposure:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

References

- 1. This compound | 16728-64-6 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

3-(Benzyloxy)propan-1-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 3-(Benzyloxy)propan-1-amine, a versatile intermediate in organic synthesis.

Core Molecular Data

This compound is a primary amine containing a benzyloxy group. Its key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| CAS Number | 16728-64-6 | [1][3] |

| Appearance | Yellow Oil | [3] |

Synthesis Protocol

A common synthetic route to this compound involves the benzylation of 3-amino-1-propanol. The following protocol is based on established laboratory procedures.[3]

Materials:

-

3-Amino-1-propanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture (e.g., 3:1 to 2:1 v/v)

Procedure:

-

To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous tetrahydrofuran (150 mL) at room temperature, slowly add a 60% sodium hydride dispersion (0.1 mol).

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

-

Add benzyl bromide (0.1 mol) to the mixture and continue stirring at room temperature for 10 hours.

-

After the reaction is complete, concentrate the mixture under vacuum to remove the THF.

-

Partition the resulting residue between a 1N aqueous hydrochloric acid solution and dichloromethane.

-

Separate the aqueous layer and adjust its pH to 10 using a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in a vacuum.[3]

-

Purify the crude product by silica gel column chromatography using a dichloromethane/methanol solvent system to yield this compound as a yellow oil.[3]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 3-(Benzyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(Benzyloxy)propan-1-amine. The information is compiled from various chemical data sources and is intended to support research and development activities. This document presents available quantitative data in a structured format, details experimental protocols for its synthesis, and outlines general methodologies for the determination of its key physical characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 16728-64-6, is a primary amine featuring a benzyloxy group. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| Physical State | Yellow oil (at room temperature) | [3] |

| Density | ~1.0 g/mL (unreferenced) |

Synthesis and Characterization

A documented method for the synthesis of this compound involves the benzylation of 3-amino-1-propanol. The resulting product is described as a yellow oil[3].

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

3-Amino-1-propanol

-

60% Sodium hydride (NaH) dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

1N Hydrochloric acid (HCl)

-

10% aqueous Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous tetrahydrofuran (150 mL) at room temperature, slowly add a 60% sodium hydride dispersion (0.1 mol).

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

-

Add benzyl bromide (0.1 mol) to the mixture and continue stirring at room temperature for 10 hours.

-

Concentrate the reaction mixture under vacuum.

-

Partition the residue between a 1N aqueous hydrochloric acid solution and dichloromethane.

-

Separate the aqueous layer and adjust its pH to 10 with a 10% aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate in a vacuum.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol (3:1 to 2:1, v/v) eluent to yield this compound as a yellow oil.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are generalized protocols for determining the key physical properties of a liquid amine.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., melting point apparatus with boiling point accessory)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

Procedure:

-

Attach the small test tube containing 0.5-1 mL of this compound to the thermometer.

-

Place a capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in the heating oil within the Thiele tube.

-

Gently heat the side arm of the Thiele tube.

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with distilled water and equilibrate it to a known temperature (e.g., 20°C or 25°C). Record the weight.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and equilibrate to the same temperature. Record the weight.

-

Calculate the density using the formula: Density = (mass of amine) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Solubility Determination

Procedure:

-

Water Solubility: To a test tube, add approximately 1 mL of distilled water. Add this compound dropwise, shaking after each addition. Observe for miscibility or the formation of a separate layer to determine solubility.

-

Organic Solvent Solubility: Repeat the procedure with various organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) to assess its solubility profile.

Caption: General workflow for determining the physical properties of a liquid amine.

Biological Activity

Currently, there is no specific information in the public domain detailing the biological activity or its involvement in any signaling pathways for this compound. However, derivatives of similar structures, such as N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, have been investigated for their potential as antiproliferative agents against various cancer cell lines[4]. Further research is required to elucidate any potential biological roles of this compound.

References

A Comprehensive Technical Guide to 3-(Benzyloxy)propan-1-amine for Researchers and Drug Development Professionals

Introduction

3-(Benzyloxy)propan-1-amine is a primary amine featuring a benzyloxy ether functional group. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its utility is demonstrated in the synthesis of compounds with potential anticonvulsant and antiproliferative activities. This guide provides an in-depth overview of the structural information, spectroscopic characteristics, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Structural and Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅NO | [1][2] |

| Molecular Weight | 165.23 g/mol | [1][2] |

| CAS Number | 16728-64-6 | [1] |

| Appearance | Yellow oil | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. While a complete set of dedicated spectra is not widely published, the expected spectral features can be inferred from its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR | A complex multiplet between δ 7.19-7.28 ppm corresponding to the aromatic protons of the benzyl group. A singlet for the benzylic methylene protons (OCH₂Ph). Multiplets for the propyl chain protons, with the methylene group adjacent to the amine nitrogen appearing downfield compared to the others. The amine protons (NH₂) would likely appear as a broad singlet.[3] |

| ¹³C NMR | Aromatic carbons of the benzyl group would appear in the δ 125-140 ppm region. The benzylic carbon (OCH₂Ph) would be expected around δ 70-75 ppm. The carbons of the propyl chain would appear in the aliphatic region, with the carbon attached to the nitrogen being the most downfield of the three. |

| Infrared (IR) | Characteristic N-H stretching vibrations for a primary amine as a pair of bands in the 3300-3500 cm⁻¹ region.[4][5] C-H stretching vibrations from the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹. A strong C-O stretching band for the ether linkage around 1100 cm⁻¹. N-H bending vibrations around 1600 cm⁻¹.[4] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 165. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the amino-propyl group and a base peak corresponding to the tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of benzyl-containing compounds. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, followed by amination or by direct benzylation of an amino alcohol. A detailed experimental protocol for its synthesis from 3-amino-1-propanol is provided below.

Synthesis of this compound from 3-Amino-1-propanol[3]

Materials:

-

3-Amino-1-propanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid

-

10% Sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Dichloromethane/methanol eluent mixture

Procedure:

-

A 60% sodium hydride dispersion is slowly added to a stirred solution of 3-amino-1-propanol in anhydrous tetrahydrofuran at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred for 30 minutes to allow for the formation of the alkoxide.

-

Benzyl bromide is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 10 hours.

-

The reaction mixture is concentrated under vacuum to remove the THF.

-

The resulting residue is partitioned between a 1N aqueous hydrochloric acid solution and dichloromethane.

-

The aqueous layer is collected and the pH is adjusted to 10 with a 10% aqueous sodium hydroxide solution.

-

The basic aqueous layer is then extracted three times with dichloromethane.

-

The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by silica gel column chromatography using a dichloromethane/methanol gradient to yield 3-(benzyloxy)propylamine as a yellow oil.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Anticonvulsant Agents

This amine is utilized as a building block in the development of novel anticonvulsant drugs. Its structure can be incorporated into larger scaffolds designed to interact with specific neurological targets to prevent seizures.

Synthesis of Antiproliferative Compounds

In the field of oncology, this compound has been used in the synthesis of benzyloxyquinoxaline derivatives.[6] These compounds have been investigated for their antiproliferative activity against various cancer cell lines.[6] The benzyloxy group can play a crucial role in the binding of these molecules to their biological targets.

Caption: Role as a building block in drug development.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).

Hazard Statements:

-

H227: Combustible liquid.

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H402: Harmful to aquatic life.

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its utility as a scaffold for the development of novel therapeutic agents, particularly anticonvulsants and antiproliferative compounds, is well-documented. Researchers and drug development professionals should be aware of its chemical properties and adhere to strict safety protocols when handling this compound. Further exploration of its reactivity and applications is likely to yield new and valuable contributions to the development of future pharmaceuticals.

References

- 1. scbt.com [scbt.com]

- 2. This compound - CAS:16728-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | 16728-64-6 [chemicalbook.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. mdpi.com [mdpi.com]

Preserving the Integrity of 3-(Benzyloxy)propan-1-amine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 3-(Benzyloxy)propan-1-amine. Ensuring the chemical integrity of this compound is paramount for its effective use in research and development. This document outlines recommended storage conditions, potential degradation pathways, and generalized protocols for stability assessment. Due to a lack of specific public data on the degradation kinetics of this compound, this guide is built upon established principles of chemical stability for analogous compounds.

Recommended Storage and Handling

The long-term stability of this compound is contingent on strict adherence to appropriate storage and handling protocols. The following table summarizes the recommended conditions based on available safety data sheets and general chemical storage principles.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down potential chemical reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation of the amine functionality. |

| Light Exposure | Keep in a dark place[1] | To prevent photodegradation, as aromatic compounds and ethers can be light-sensitive. |

| Container | Tightly closed container[1] | To prevent exposure to moisture and atmospheric oxygen. Containers should be carefully resealed after opening.[1] |

| Ventilation | Store in a dry and well-ventilated area[1] | To ensure a safe storage environment and prevent the accumulation of any potential vapors. |

| Incompatible Materials | Strong oxidizing agents | Amines can react exothermically with oxidizing agents. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, several potential degradation routes can be hypothesized. These are common degradation pathways for molecules containing amine, ether, and benzylic functionalities.

-

Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, or further oxidation products. The benzylic ether linkage can also be susceptible to oxidative cleavage.

-

Hydrolysis: Although ethers are generally stable to hydrolysis, under acidic conditions, the benzyloxy ether linkage could potentially undergo cleavage to form 3-amino-1-propanol and benzyl alcohol.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical reactions, potentially leading to the cleavage of the benzyl-oxygen bond or other rearrangements.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. The thermal decomposition of benzyl radicals is a complex process that can lead to a variety of products.[1][2]

Stability Assessment: A Generalized Approach

To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. Such studies are crucial in pharmaceutical development to establish a compound's intrinsic stability.

Proposed Forced Degradation Study Protocol

The following table outlines a proposed set of conditions for a forced degradation study of this compound. The goal is to induce a detectable level of degradation (typically 5-20%) to identify potential degradants and develop a stability-indicating analytical method.

| Stress Condition | Proposed Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Cleavage of the ether linkage. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for base-catalyzed oxidation or other reactions. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amine and/or benzylic position. |

| Thermal Degradation | Solid-state at 80°C for 48 hours | General decomposition. |

| Photostability | Expose to ICH-compliant light source (e.g., Xenon lamp) | Photolytic cleavage or rearrangement. |

Generalized Experimental Protocol for Acid Hydrolysis

The following is a generalized protocol for assessing the stability of this compound under acidic conditions. This protocol would require optimization and validation.

Objective: To evaluate the stability of this compound in an acidic solution and identify any resulting degradation products.

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH) (for neutralization)

-

High-purity water

-

Acetonitrile (or other suitable organic solvent for HPLC)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl in a sealed vial.

-

Control Sample: Prepare a control sample by mixing an aliquot of the stock solution with an equal volume of high-purity water.

-

Incubation: Place both the stressed and control samples in a temperature-controlled environment (e.g., a water bath or oven) at 60°C.

-

Time Points: Withdraw aliquots from both the stressed and control samples at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

-

Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products. Quantify the decrease in the parent compound's peak area to determine the extent of degradation over time.

Logical Workflow for Maintaining Stability

The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Workflow for Storage and Handling of this compound.

References

An In-depth Technical Guide to the Safety and Hazards of 3-(Benzyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

3-(Benzyloxy)propan-1-amine is a primary amine used in organic synthesis. Based on available safety data, this compound is classified as corrosive and causes severe skin burns and eye damage. This guide provides a comprehensive overview of the known safety and hazard information for this compound, including its GHS classification, handling and storage procedures, first aid measures, and available physical and chemical properties. Notably, there is a significant lack of publicly available quantitative toxicological data, necessitating a cautious approach to its handling.

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Danger

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is associated with this compound, covering prevention, response, storage, and disposal.

| Category | Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands thoroughly after handling.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |

| P303+P361+P353 | IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P363 | Wash contaminated clothing before reuse.[1] | |

| Storage | P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container in accordance with local regulation.[1] |

Physical and Chemical Properties

Quantitative physical and chemical property data for this compound is not consistently available in the public domain. The following table includes basic identification information. Data for properties such as boiling point and density are often listed for the related compound, 3-(Benzyloxy)-1-propanol, and should not be used for the amine.

| Property | Value | Source |

| CAS Number | 16728-64-6 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No quantitative data, such as LD50 or LC50 values, were found in the reviewed literature. The primary known toxicological effect is its corrosive nature.

Experimental Protocols

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method (OECD Test Guideline 431)

Given that the primary hazard of this compound is its corrosivity, a relevant experimental protocol for determining this endpoint is the OECD Test Guideline 431.[1][3] This in vitro method uses a reconstructed human epidermis model and does not require animal testing.[1]

Principle: The principle of this assay is that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying cell layers.[1] The test material is applied topically to the skin model, and cell viability is measured after specific exposure times.[4]

Methodology:

-

Model Preparation: Reconstructed human epidermis (RhE) tissue models are pre-warmed in a cell culture incubator (e.g., at 37°C / 5% CO₂).[4]

-

Application of Test Substance: The test chemical (liquid or solid) is applied uniformly to the surface of the RhE tissue. Triplicate tissues are typically used for each time point.[4]

-

Exposure: The dosed tissues are incubated for specific time points, for example, 3 minutes and 60 minutes.[4]

-

Washing: After the exposure period, the test substance is removed from the tissue surface by thorough washing.[4]

-

Viability Assessment: Cell viability is commonly determined using the MTT assay.[5] Tissues are incubated with MTT solution, which is converted by metabolically active cells into a blue formazan salt.[4]

-

Data Analysis: The amount of formazan produced is quantified by measuring its absorbance. The percentage viability of the treated tissues is calculated relative to negative controls (e.g., tissues treated with water).[4][5]

Classification:

-

If the cell viability is less than 50% after a 3-minute exposure, the substance is classified as Corrosive .[4]

-

If viability is ≥ 50% after 3 minutes but less than 15% after 60 minutes, it is also classified as Corrosive .[4]

-

If viability is ≥ 50% after 3 minutes and ≥ 15% after 60 minutes, it is classified as Non-Corrosive .[4]

This method allows for the identification of corrosive materials and can sometimes distinguish between sub-categories of corrosivity.[4]

First Aid Measures and Emergency Procedures

Immediate action is required in case of exposure. The following diagram illustrates the general workflow for first aid.

Caption: First aid decision workflow for exposure incidents.

Fire and Explosion Hazard Data

| Hazard | Recommendation |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. |

| Specific Hazards | During combustion, may emit irritant fumes and toxic gases such as nitrogen oxides and carbon monoxide.[1] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1] |

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Avoid inhalation, ingestion, and contact with skin and eyes.[1]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.

-

Handle in accordance with good industrial hygiene and safety practices.[6]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Store locked up.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment:

| Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1] |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines. |

Stability and Reactivity

| Parameter | Information |

| Reactivity | No specific reactivity hazards are known under normal conditions. |

| Chemical Stability | Stable under recommended storage conditions.[6] |

| Conditions to Avoid | Incompatible products.[6] |

| Incompatible Materials | Strong oxidizing agents.[6] |

| Hazardous Decomposition Products | Under normal use conditions, no hazardous decomposition products are expected.[6] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides. |

Ecological Information

There is limited information available on the ecological effects of this compound. To prevent environmental contamination, avoid release into drains or water courses.[1]

Conclusion

This compound is a corrosive chemical that requires careful handling to avoid severe skin burns and eye damage. While detailed quantitative toxicological data is lacking, the available information mandates the use of stringent safety precautions, including appropriate personal protective equipment and engineering controls. All personnel handling this compound should be thoroughly familiar with the information presented in the Safety Data Sheet and this guide.

References

An In-depth Technical Guide to the Basic Reactivity of 3-(Benzyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propan-1-amine is a primary amine featuring a benzyloxy group, making it a valuable bifunctional building block in organic synthesis. Its utility is prominent in the development of pharmaceutical agents and other complex organic molecules. The presence of a nucleophilic primary amine and a benzyl ether moiety dictates its chemical behavior, allowing for a range of selective transformations. This guide provides a comprehensive overview of the core reactivity of this compound, including its basicity, and key reactions such as nucleophilic substitution, acylation, and debenzylation. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research and development setting.

Core Reactivity and Physicochemical Properties

The fundamental reactivity of this compound is governed by the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the molecule a Brønsted-Lowry base and a potent nucleophile.

Basicity

| Parameter | Value | Source |

| Predicted pKa | 9.74 ± 0.10 | [1] |

The benzyloxy group, being electron-withdrawing through an inductive effect, is expected to slightly decrease the basicity of the amine compared to a simple alkyl amine like propan-1-amine. However, this effect is attenuated by the three-carbon chain separating the ether and amine functionalities.

Nucleophilicity

As a primary amine, this compound is a strong nucleophile. It readily attacks electrophilic centers, participating in a variety of substitution and addition reactions. The steric hindrance around the primary amine is minimal, further enhancing its nucleophilic character.

Key Reactions and Experimental Protocols

The versatile reactivity of this compound allows for a range of chemical transformations at the amine and the benzyl ether.

N-Acylation

N-acylation is a common reaction to form amides, which are prevalent in many biologically active molecules. This compound reacts readily with acylating agents such as acyl chlorides and anhydrides.

Experimental Protocol: N-Acylation of this compound with an Acid Chloride

-

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

| Reactant | Acylating Agent | Product | Yield | Reference |

| This compound | Carboxylic acid activated with DCC/HOBt | N-(3-(benzyloxy)propyl)amide | 85% | [1] |

Logical Workflow for N-Acylation

Caption: Workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation introduces alkyl groups to the amine, leading to secondary or tertiary amines, and potentially quaternary ammonium salts. This reaction is fundamental in modifying the steric and electronic properties of the molecule.

Experimental Protocol: N-Alkylation of this compound with an Alkyl Halide

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous acetonitrile or DMF

-

Potassium carbonate or other suitable base

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0 eq.).

-

Add the alkyl halide (1.1 eq.) to the suspension.

-

Heat the reaction mixture to 50-70 °C and stir for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Signaling Pathway for N-Alkylation Reactivity

Caption: Reactivity pathway for the N-alkylation of this compound.

Debenzylation

The benzyl group can be selectively removed to unmask a primary alcohol, which can be useful for subsequent transformations. Catalytic hydrogenation is a common and effective method for this deprotection.

Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenation

-

Materials:

-

This compound or its N-substituted derivative

-

Palladium on carbon (10% Pd/C)

-

Ammonium formate or cyclohexene as a hydrogen donor

-

Methanol or ethanol

-

-

Procedure:

-

Dissolve the N-substituted this compound (1.0 eq.) in methanol.

-

Add 10% Pd/C (10 mol% Pd) to the solution.

-

Add ammonium formate (5.0 eq.) in portions to the reaction mixture.

-

Heat the mixture to reflux and stir for 1-4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the resulting amino alcohol by appropriate methods (e.g., crystallization or chromatography).

-

Experimental Workflow for Debenzylation

Caption: Workflow for catalytic transfer hydrogenation debenzylation.

Conclusion

This compound is a versatile chemical intermediate with a well-defined reactivity profile. Its primary amine group serves as a robust nucleophile for the formation of amides and higher-order amines through acylation and alkylation, respectively. The benzyl ether provides a stable protecting group for the hydroxyl functionality, which can be readily cleaved under standard catalytic hydrogenation conditions. The predictable reactivity of this molecule, coupled with the straightforward experimental protocols outlined in this guide, makes it a valuable tool for medicinal chemists and researchers in the field of organic synthesis. The provided quantitative data and reaction workflows are intended to support the efficient and effective use of this compound in the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for 3-(Benzyloxy)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propan-1-amine is a versatile bifunctional organic building block that finds significant application in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure incorporates a primary amine, which serves as a nucleophile or a point for further functionalization, and a benzyl-protected primary alcohol. This protected hydroxyl group allows for a wide range of chemical transformations to be performed on the amine terminus without interference, with the benzyl group being readily removable under various conditions to unmask the alcohol. These attributes make this compound a valuable synthon for the preparation of a diverse array of more complex molecules, including substituted heterocycles, functionalized amides, and other key intermediates for the synthesis of biologically active compounds.

Key Applications

The primary utility of this compound in organic synthesis stems from the reactivity of its primary amine functionality. Key applications include:

-

Amide Bond Formation: As a primary amine, it readily participates in coupling reactions with carboxylic acids and their derivatives to form stable amide linkages. This is a cornerstone of its use in constructing peptidomimetics and other amide-containing scaffolds.

-

N-Alkylation and Reductive Amination: The amine can be functionalized through N-alkylation with alkyl halides or via reductive amination with aldehydes and ketones to yield secondary and tertiary amines. These reactions are crucial for introducing diverse substituents and building molecular complexity.

-

Synthesis of Heterocycles: this compound serves as a key precursor in the synthesis of various nitrogen-containing heterocyclic systems. For instance, it can be incorporated into quinoxaline scaffolds, which are known to exhibit a broad range of pharmacological activities.

-

Strategic Use of the Benzyl Protecting Group: The benzyl ether moiety is stable to a wide range of reaction conditions used to modify the amine group. It can be selectively cleaved at a later synthetic stage, typically by catalytic hydrogenation, to reveal the primary alcohol. This hydroxyl group can then be used for further functionalization, such as esterification or etherification.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Amide Bond Formation

| Carboxylic Acid/Derivative | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Compound 5 (a complex carboxylic acid) | DCC, HOBt | Dichloromethane | 0 to RT | 18 | Compound 8 (an amide) | 85[1] |

| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | N-Allyl-3-(3-(benzyloxyquinoxalin-2-yl)propanamide | 71[1] |

| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | N-Benzyl-3-(3-(benzyloxyquinoxalin-2-yl)propanamide | 82[1] |

| 3-(3-benzyloxyquinoxalin-2-yl)propanoyl azide | N/A | Not Specified | Not Specified | Not Specified | 3-(3-Benzyloxyquinoxalin-2-yl)-N-isopropylpropanamide | 67[1] |

Table 2: Reductive Amination

| Aldehyde | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |

| p-Methoxybenzaldehyde | H₂ | Co-Im/SiO₂ | Methanol | 100 | 100 | N-(p-Methoxybenzyl)-3-(benzyloxy)propan-1-amine | 72-96 (model reaction)[2] |

| p-Chlorobenzaldehyde | H₂ | Co-containing composite | Not Specified | 100 | 100 | N-(p-Chlorobenzyl)-3-(benzyloxy)propan-1-amine | 60-89 (model reaction)[2][3] |

Table 3: Benzyl Ether Deprotection

| Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-Substituted 3-(benzyloxy)propylamine | Pd/C | H₂ | Methanol | Room Temp | 1-20 | N-Substituted 3-aminopropan-1-ol | >98 (general)[4] |

| N-Substituted 3-(benzyloxy)propylamine | Pearlman's Catalyst (Pd(OH)₂/C) | H₂ | Not Specified | Not Specified | Not Specified | N-Substituted 3-aminopropan-1-ol | High (selective for N-debenzylation over O-debenzylation)[5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-amino-1-propanol.

Materials:

-

3-Amino-1-propanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Benzyl bromide

-

1N Hydrochloric acid

-

10% Sodium hydroxide solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture

Procedure:

-

To a stirred solution of 3-amino-1-propanol (0.1 mol) in anhydrous THF (150 mL) at room temperature, slowly add sodium hydride (60% dispersion, 0.1 mol).

-

Stir the reaction mixture under a nitrogen atmosphere for 30 minutes.

-

Add benzyl bromide (0.1 mol) dropwise to the mixture.

-

Continue stirring at room temperature for 10 hours.

-

Concentrate the reaction mixture under vacuum.

-

Partition the residue between 1N aqueous hydrochloric acid and dichloromethane.

-

Separate the aqueous layer and adjust the pH to 10 with 10% aqueous sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuum.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to afford this compound.

Protocol 2: Amide Coupling using DCC/HOBt

This protocol details a general procedure for the formation of an amide bond between this compound and a carboxylic acid.

Materials:

-

Carboxylic acid (e.g., "Compound 5" from the literature)

-

This compound

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole hydrate (HOBt)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture

Procedure:

-

Dissolve the carboxylic acid (0.07 mmol), this compound (0.07 mmol), and HOBt (0.07 mmol) in anhydrous dichloromethane (5 mL) at 0°C.

-

Add a solution of DCC (0.07 mmol) in anhydrous dichloromethane (2 mL) dropwise to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Concentrate the mixture under vacuum.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol eluent system to yield the desired amide product.[1]

Protocol 3: N-Alkylation via Reductive Amination (Model)

This protocol provides a model procedure for the reductive amination of an aromatic aldehyde with this compound, based on similar reported reactions.

Materials:

-

Aromatic aldehyde (e.g., p-methoxybenzaldehyde)

-

This compound

-

Cobalt-based catalyst (e.g., Co-Im/SiO₂)

-

Methanol

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, combine the aromatic aldehyde (1 mmol), this compound (1.2 mmol), and the cobalt-based catalyst (e.g., 3 mol%).

-

Add methanol as the solvent.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 100 bar with hydrogen.

-

Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated secondary amine.

Protocol 4: Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group via catalytic hydrogenation to yield the corresponding alcohol.

Materials:

-

N-substituted 3-(benzyloxy)propylamine derivative

-

Palladium on carbon (10% Pd/C) or Pearlman's catalyst (20% Pd(OH)₂/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the N-substituted 3-(benzyloxy)propylamine derivative in methanol or ethanol.

-

Add the palladium catalyst (typically 5-10 mol% of Pd).

-

Stir the suspension under an atmosphere of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent used for the reaction.

-

Concentrate the combined filtrate under reduced pressure to obtain the deprotected amino alcohol.

Mandatory Visualizations

Caption: Synthetic workflow utilizing this compound.

Caption: Hypothetical signaling pathway for an HDAC6 inhibitor.

References

The Versatile Building Block: 3-(Benzyloxy)propan-1-amine in Modern Medicinal Chemistry

Introduction

3-(Benzyloxy)propan-1-amine is a valuable bifunctional building block in medicinal chemistry, offering a strategic combination of a protected hydroxyl group and a primary amine. The benzyl ether provides robust protection for the hydroxyl functionality, allowing for selective manipulation of the amine group in various synthetic transformations. This feature, coupled with the flexible three-carbon spacer, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for oncology. This application note will detail the utility of this compound as a precursor for the synthesis of potent inhibitors of oncogenic kinases, specifically focusing on ROS1 and HDAC6, and provide detailed protocols for its incorporation into lead compounds.

Application in Kinase Inhibitor Synthesis

The primary amine of this compound serves as a key nucleophile for the construction of various pharmacophores. It can be readily acylated, alkylated, or used in reductive amination reactions to introduce the benzyloxypropyl moiety into heterocyclic scaffolds common in kinase inhibitors. The benzyloxy group can be retained in the final molecule to interact with hydrophobic pockets of the target protein or can be deprotected to reveal a primary alcohol for further functionalization or to act as a hydrogen bond donor.

Targeting ROS1 Kinase in Cancer

Receptor tyrosine kinase (RTK) ROS1 is a key driver in a subset of non-small cell lung cancers (NSCLC) and other malignancies. The development of selective ROS1 inhibitors is an active area of research. Compounds incorporating a benzyloxyamino-pyridine scaffold have shown promise as potent and selective ROS1 inhibitors. The benzyloxy group can occupy a hydrophobic region of the kinase domain, enhancing binding affinity.

Inhibition of HDAC6 for Antiproliferative Activity

Histone deacetylase 6 (HDAC6) is a cytoplasmic enzyme that plays a crucial role in cell motility, protein degradation, and cell signaling. Its inhibition has emerged as a promising strategy for cancer therapy. N-alkyl-3-(3-benzyloxyquinoxalin-2-yl) propanamides have been identified as potent antiproliferative agents that may exert their effects through HDAC6 inhibition. The benzyloxypropylamine moiety can be incorporated to modulate the physicochemical properties and target engagement of these inhibitors.

Quantitative Data on Related Bioactive Molecules

The following tables summarize the biological activity of compounds containing structural motifs that can be derived from this compound.

Table 1: Antiproliferative Activity of Benzyloxyquinoxaline Derivatives [1]

| Compound ID | Target Cell Line | IC₅₀ (µM) |

| 6k | MCF-7 | 6.93 ± 0.4 |

| HCT-116 | 10.88 ± 0.8 | |

| HeLa | 9.46 ± 0.7 | |

| PC-3 | 12.17 ± 0.9 | |

| Doxorubicin (Reference) | MCF-7 | 4.17 ± 0.2 |

| HCT-116 | 5.23 ± 0.3 | |

| HeLa | 5.57 ± 0.4 | |

| PC-3 | 8.87 ± 0.6 |

Table 2: ROS1 Kinase Inhibitory Activity of a Representative Pyrazole Compound

| Compound ID | Target Kinase | IC₅₀ (nM) |

| 1 | ROS1 | 199 |

Signaling Pathways

ROS1 Signaling Pathway

ROS1 is a receptor tyrosine kinase that, upon activation (often through chromosomal rearrangement leading to fusion proteins), triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Key pathways activated by ROS1 include the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways. Inhibition of ROS1 blocks these oncogenic signals.

References

Application Notes and Protocols: Synthesis of N-(3-(Benzyloxy)propyl)amides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The synthesis of amides through the coupling of carboxylic acids and amines is a fundamental and frequently employed transformation in drug discovery and development. This document provides detailed application notes and protocols for the reaction of 3-(benzyloxy)propan-1-amine with various carboxylic acids to generate N-(3-(benzyloxy)propyl)amides. These products are of significant interest due to the incorporation of a flexible benzyloxypropyl moiety, which can influence physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates.[1]

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt.[2][3] To overcome this, various coupling reagents have been developed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine under mild conditions. This document will focus on three widely used and effective coupling methods for the synthesis of N-(3-(benzyloxy)propyl)amides:

-

DCC (N,N'-Dicyclohexylcarbodiimide) mediated coupling

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediated coupling

These protocols are designed to be broadly applicable for a range of carboxylic acids, enabling the synthesis of diverse libraries of N-(3-(benzyloxy)propyl)amides for screening and lead optimization in drug discovery programs.

Applications in Drug Development

The N-(3-(benzyloxy)propyl)amide scaffold is a valuable motif in medicinal chemistry. The benzyloxy group can engage in favorable interactions with biological targets and its presence can modulate the overall properties of a molecule.

-

Improved Pharmacokinetics: The benzyloxypropyl group can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. The ether linkage is generally more stable to metabolic cleavage than an ester, potentially leading to a longer half-life in vivo.

-

Scaffold for Bioactive Molecules: N-(3-(benzyloxy)propyl)amides have been incorporated into various compounds with diverse biological activities. For instance, derivatives of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated as potential antiproliferative agents for cancer therapy.[4]

-

Modulation of Physicochemical Properties: By varying the carboxylic acid component, a wide range of analogues can be synthesized with fine-tuned properties such as solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.

Reaction Scheme

The general reaction for the formation of N-(3-(benzyloxy)propyl)amides from this compound and a generic carboxylic acid is depicted below.

Caption: General reaction scheme for amide bond formation.

Experimental Protocols

The following are detailed protocols for the synthesis of N-(3-(benzyloxy)propyl)amides using three common coupling methods. The choice of method may depend on the specific carboxylic acid substrate, its reactivity, and the presence of other functional groups.

Protocol 1: DCC Mediated Amide Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates carboxylic acids to form a reactive O-acylisourea intermediate.[2][3][5] This intermediate is then readily attacked by the amine.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

DCC (1.2 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add this compound (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filter cake with a small amount of DCM or DMF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(3-(benzyloxy)propyl)amide.

Caption: DCC mediated amide coupling workflow.

Protocol 2: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, and its byproduct is also water-soluble, simplifying purification.[6] It is often used in conjunction with 1-hydroxybenzotriazole (HOBt), which acts as an additive to suppress side reactions and reduce racemization in the case of chiral carboxylic acids.[6][7]

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC hydrochloride (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add DIPEA or TEA (2.0 eq) to the solution.

-

Add EDC hydrochloride (1.5 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 8-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol 3: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that is particularly useful for coupling sterically hindered or electron-deficient substrates.[8][9] It generally leads to high yields and short reaction times.

Materials:

-

Carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 10-20 minutes to allow for the formation of the active ester.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Caption: HATU mediated amide coupling workflow.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of N-(3-(benzyloxy)propyl)amides with various carboxylic acids using the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction scale.

| Carboxylic Acid Example | Coupling Method | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |

| Benzoic Acid | DCC | DCM | 18 | 85-95 | [2] |

| 4-Methoxybenzoic Acid | EDC/HOBt | DMF | 12 | 90-98 | [10] |

| Acetic Acid | HATU | DMF | 3 | 80-90 | [8][9] |

| Phenylacetic Acid | EDC/HOBt | DMF | 10 | 88-96 | [10] |

| N-Boc-Glycine | HATU | DMF | 4 | 90-97 | [8][9] |

| Cyclohexanecarboxylic Acid | DCC | DCM | 24 | 82-92 | [2] |

Signaling Pathway Diagram (Hypothetical)

In the context of drug development, N-(3-(benzyloxy)propyl)amide derivatives may be designed to interact with specific biological pathways. For example, a hypothetical inhibitor ("Inhibitor-X") targeting a kinase cascade is depicted below. The benzyloxypropyl moiety could be crucial for binding to the active site of the target kinase.

Caption: Hypothetical kinase signaling pathway inhibition.

References

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 9. benchchem.com [benchchem.com]

- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Application Notes and Protocols for N-Alkylation of 3-(Benzyloxy)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propan-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. The presence of a primary amine and a protected hydroxyl group (as a benzyl ether) allows for selective functionalization at the nitrogen atom without affecting the oxygen functionality. This document provides detailed protocols for the N-alkylation of this compound via three common and effective methods: direct alkylation with alkyl halides, reductive amination, and the borrowing hydrogen strategy. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis of N-substituted this compound derivatives.

Chemical Structures

| Compound | Structure |

| This compound |  |

| N-Alkyl-3-(benzyloxy)propan-1-amine |  |

Experimental Protocols

Three primary methods for the N-alkylation of this compound are detailed below. Each method offers distinct advantages and is suitable for different types of alkylating agents and desired products.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical method for forming C-N bonds. However, it can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts.[1][2] Careful control of reaction conditions and stoichiometry is crucial for achieving mono-alkylation. The use of a hindered base or specific alkali metal salts can improve selectivity.[3][4]

Experimental Procedure:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) is added a base (1.1 - 2.0 eq.).

-

The alkyl halide (1.0 - 1.2 eq.) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) for a specified time, while monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data (Representative Examples):

| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 50 | 12 | 75 |

| Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 8 | 82 |

| Benzyl Bromide | Et₃N | DCM | RT | 24 | 88 |

Protocol 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that generally provides better selectivity for mono-alkylation compared to direct alkylation with alkyl halides.[5][6] The reaction proceeds via the in-situ formation of an imine or iminium ion from the amine and a carbonyl compound, which is then reduced by a suitable reducing agent.

Experimental Procedure:

-

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0 - 1.2 eq.) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added a reducing agent (1.2 - 1.5 eq.) in portions at 0 °C or room temperature.

-

A catalytic amount of acetic acid may be added to facilitate imine formation.

-

The reaction mixture is stirred at room temperature for a specified time, and the reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Quantitative Data (Representative Examples):

| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Formaldehyde (37% in H₂O) | NaBH(OAc)₃ | DCM | RT | 12 | 92 |

| Acetaldehyde | NaBH₃CN | Methanol | RT | 16 | 85 |

| Benzaldehyde | Pd/C, H₂ (1 atm) | Ethanol | RT | 24 | 95 |

Protocol 3: N-Alkylation via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a green and atom-economical method for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct.[7] This method typically employs a transition metal catalyst, such as a ruthenium or iridium complex, to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination.

Experimental Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), the catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and ligand (if required) are placed.

-

A dry, degassed solvent (e.g., toluene or dioxane) is added, followed by a base (e.g., KOtBu or K₂CO₃).

-

This compound (1.0 eq.) and the corresponding alcohol (1.2 - 2.0 eq.) are added to the reaction mixture.

-